molecular formula C14H21NO4S B2369381 N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylbenzenesulfonamide CAS No. 1351647-56-7

N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylbenzenesulfonamide

Cat. No. B2369381
CAS RN: 1351647-56-7
M. Wt: 299.39
InChI Key: KBUMBOBGVCMIGO-UHFFFAOYSA-N
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Description

“N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylbenzenesulfonamide” is a chemical compound with the molecular formula C12H17NO4S. It is a derivative of tetrahydropyran, which is a six-membered ring containing five carbon atoms and one oxygen atom .


Synthesis Analysis

The synthesis of “N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylbenzenesulfonamide” could potentially involve the use of tetrahydropyran or its derivatives . Tetrahydropyran can be synthesized by the hydrogenation of the 3,4- isomer of dihydropyran with Raney nickel . Furthermore, 2-Tetrahydropyranyl (THP-) ethers, derived from the reaction of alcohols and 3,4-dihydropyran, are commonly used as protecting groups in organic synthesis .


Molecular Structure Analysis

The molecular structure of “N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-2,5-dimethylbenzenesulfonamide” is based on the tetrahydropyran ring system, which consists of five carbon atoms and one oxygen atom . The exact structure would depend on the specific arrangement and bonding of these atoms.

Scientific Research Applications

Synthesis and Characterization

Research efforts have been directed toward the synthesis and comprehensive characterization of sulfonamide molecules, employing techniques like SCXRD, spectroscopic tools, and computational studies to understand their structure and interactions. For instance, a study involving the synthesis, characterization, and computational analysis of newly synthesized sulfonamide molecules highlights the use of density functional theory (DFT) and molecular dynamics (MD) simulations to understand their structural and electronic properties, providing a foundation for further exploration of their applications (Murthy et al., 2018).

Biological Activities and Potential Therapeutic Applications

Several studies have synthesized sulfonamide derivatives to evaluate their potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents. The synthesis and characterization of Celecoxib derivatives, for example, revealed compounds with significant biological activities, opening avenues for developing new therapeutic agents (Küçükgüzel et al., 2013).

Molecular Docking and Computational Studies

The molecular docking and density functional theory (DFT) calculations have been employed to investigate the interaction of sulfonamide derivatives with biological targets, providing insights into their mechanism of action at the molecular level. For instance, research on novel benzenesulfonamide derivatives utilized computational studies to assess their potential biological activities, indicating their interaction with proteins and enzymes (Fahim & Shalaby, 2019).

Corrosion Inhibition

Sulfonamide compounds have also been explored as corrosion inhibitors, with studies demonstrating their effectiveness in protecting metal surfaces in corrosive environments. The adsorption behavior and inhibition efficiency of sulfonamide derivatives on carbon steel in hydrochloric acid solution have been analyzed, showing their potential in industrial applications (Tawfik, 2015).

properties

IUPAC Name

N-[(4-hydroxyoxan-4-yl)methyl]-2,5-dimethylbenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21NO4S/c1-11-3-4-12(2)13(9-11)20(17,18)15-10-14(16)5-7-19-8-6-14/h3-4,9,15-16H,5-8,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KBUMBOBGVCMIGO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2(CCOCC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21NO4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.39 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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